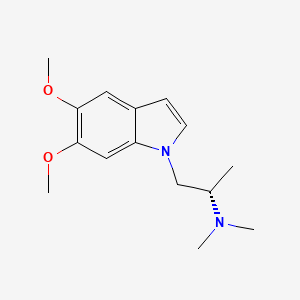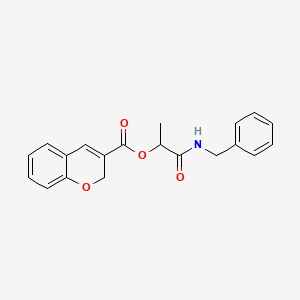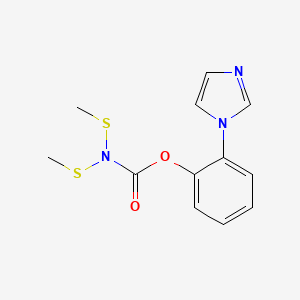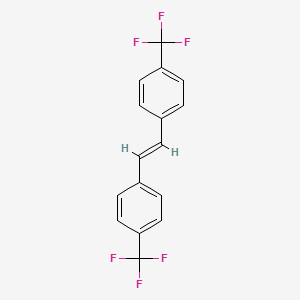
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with dimethoxy groups and a dimethylamino propyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via electrophilic aromatic substitution using methoxy reagents.
Attachment of the Dimethylamino Propyl Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, such as serotonin or dopamine receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(5-Methoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine: Similar structure with one less methoxy group.
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-diethylpropan-2-amine: Similar structure with diethylamino group instead of dimethylamino group.
Uniqueness
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylamino propyl side chain. These structural features contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
(2S)-1-(5,6-dimethoxyindol-1-yl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C15H22N2O2/c1-11(16(2)3)10-17-7-6-12-8-14(18-4)15(19-5)9-13(12)17/h6-9,11H,10H2,1-5H3/t11-/m0/s1 |
Clave InChI |
DQEGDQRTCSCUKV-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](CN1C=CC2=CC(=C(C=C21)OC)OC)N(C)C |
SMILES canónico |
CC(CN1C=CC2=CC(=C(C=C21)OC)OC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)


![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)




![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)
